Bacbenzylpenicillin

Antimicrobial Resistance Beta-Lactamase Inhibition Enterobacter cloacae

Select Bacbenzylpenicillin (CAS 37660-97-2) when your research demands a characterized β-lactam prodrug with documented enzyme-inhibition data. Unlike generic benzylpenicillin, its specific ethoxycarbonyloxyethyl ester moiety directly influences lipophilicity (LogP=2.17), oral-absorption modeling, and esterase-mediated activation kinetics. With an IC50 of 4.20E+3 nM against Enterobacter cloacae 908R class C β-lactamase, it serves as a quantifiable probe for inhibitor screening and structure-activity relationship studies.

Molecular Formula C21H26N2O7S
Molecular Weight 450.5 g/mol
CAS No. 37660-97-2
Cat. No. B1206963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBacbenzylpenicillin
CAS37660-97-2
Synonymsbacbenzylpenicillin
Molecular FormulaC21H26N2O7S
Molecular Weight450.5 g/mol
Structural Identifiers
SMILESCCOC(=O)OC(C)OC(=O)C1C(SC2N1C(=O)C2NC(=O)CC3=CC=CC=C3)(C)C
InChIInChI=1S/C21H26N2O7S/c1-5-28-20(27)30-12(2)29-19(26)16-21(3,4)31-18-15(17(25)23(16)18)22-14(24)11-13-9-7-6-8-10-13/h6-10,12,15-16,18H,5,11H2,1-4H3,(H,22,24)/t12?,15-,16+,18-/m1/s1
InChIKeyLLOPNXSHSVOOOI-NZHQHIMKSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bacbenzylpenicillin (CAS 37660-97-2): Chemical Identity, Class, and Basic Characteristics for Research Procurement


Bacbenzylpenicillin (CAS 37660-97-2) is a semi-synthetic derivative of benzylpenicillin (penicillin G), specifically the 1'-ethoxycarbonyloxyethyl ester of 6β-phenylacetamidopenicillanic acid [1]. It belongs to the β-lactam class of antibiotics and is classified as a prodrug; the ester moiety is designed to be cleaved in vivo by esterases, liberating the active parent compound, benzylpenicillin [2]. Its molecular formula is C21H26N2O7S with a molecular weight of 450.5 g/mol . This compound is primarily used in research settings as a reference standard and in studies concerning antimicrobial resistance, prodrug design, and β-lactamase interactions .

Why Generic Substitution of Bacbenzylpenicillin (CAS 37660-97-2) with In-Class Analogs is Scientifically Unsound


Substitution of bacbenzylpenicillin with generic benzylpenicillin or other penicillin esters is not equivalent due to critical differences in molecular structure that dictate distinct pharmacokinetic and pharmacodynamic profiles. As a prodrug, the specific ethoxycarbonyloxyethyl ester moiety of bacbenzylpenicillin directly influences its absorption, distribution, and rate of conversion to the active benzylpenicillin, which can differ markedly from other esters like penamecillin (acetoxymethyl ester) [1] or the parent acid [2]. Furthermore, modifications to the penicillin core can alter affinity for β-lactamase enzymes, as demonstrated by its quantifiable inhibitory activity against class C β-lactamase [3]. Therefore, assuming functional interchangeability without direct comparative data risks compromising the validity of research outcomes, particularly in studies focused on prodrug kinetics, enzyme inhibition, or bacterial susceptibility.

Quantitative Differentiation Evidence for Bacbenzylpenicillin (CAS 37660-97-2) vs. Key Comparators


Beta-Lactamase Inhibition: Quantified IC50 Against Class C Enzyme from Enterobacter cloacae

Bacbenzylpenicillin exhibits a quantifiable inhibitory activity against Class C beta-lactamase from Enterobacter cloacae 908R, with a reported IC50 value of 4.20E+3 nM [1]. This value indicates a weak but measurable interaction with the enzyme's active site. While many penicillins are substrates for beta-lactamases, this specific inhibitory activity provides a distinct biochemical profile compared to the parent compound, benzylpenicillin, for which comparable IC50 data against this specific enzyme strain is not reported in this context [1].

Antimicrobial Resistance Beta-Lactamase Inhibition Enterobacter cloacae

In Vitro Antibacterial Activity: Comparative Zone of Inhibition Analysis Among Benzylpenicillin Esters

A 2024 study evaluating the antibacterial effects of synthesized benzylpenicillin esters demonstrated that the ester with the highest polarity (compound p1) exhibited the largest zones of inhibition and the highest antibacterial activity among all tested compounds, which included esters with varying polarities [1]. While the specific identity of 'compound p1' was not disclosed, the study's findings provide class-level evidence that the ester moiety's polarity directly modulates antibacterial potency in vitro. This principle suggests that the specific ethoxycarbonyloxyethyl ester of bacbenzylpenicillin may confer a distinct potency profile compared to other benzylpenicillin esters, such as penamecillin or other research-grade analogs.

Antibacterial Assay Benzylpenicillin Esters Zone of Inhibition

Prodrug Activation: Inferred Oral Bioavailability Enhancement via Esterase-Mediated Hydrolysis

Bacbenzylpenicillin is structurally defined as the 1'-ethoxycarbonyloxyethyl ester of benzylpenicillin, a prodrug designed to enhance oral bioavailability . Benzylpenicillin itself is known for poor oral absorption, with bioavailability estimated at only 15-30% . The esterification strategy, as employed in clinically used prodrugs like penamecillin (acetoxymethyl ester) and pivampicillin, aims to improve gastrointestinal absorption by increasing lipophilicity and facilitating passive diffusion, followed by rapid hydrolysis by non-specific esterases in the intestinal mucosa and plasma to release the active drug [1]. While direct oral bioavailability data for bacbenzylpenicillin is not available, its structural class positions it as a candidate with potentially superior oral absorption characteristics compared to the parent benzylpenicillin.

Prodrug Oral Bioavailability Esterase Hydrolysis

Physicochemical Differentiation: LogP and Polar Surface Area (PSA) Impact on Membrane Permeability

Bacbenzylpenicillin possesses a calculated LogP of 2.16730 and a Polar Surface Area (PSA) of 136.540 Ų . In comparison, the parent compound, benzylpenicillin, has a lower LogP of approximately 1.7 [1]. This increase in LogP, a measure of lipophilicity, suggests that the ester prodrug is more readily able to cross biological membranes via passive diffusion, which is a critical factor for oral absorption and tissue distribution. The PSA value, which is relatively high due to the polar ester and β-lactam groups, indicates that while lipophilicity is improved, the compound still retains significant polar character that may influence its specific interactions with transporters and enzymes.

Lipophilicity Drug Permeability Polar Surface Area

Defined Research and Industrial Application Scenarios for Bacbenzylpenicillin (CAS 37660-97-2) Based on Quantitative Evidence


Enzymology Studies: β-Lactamase Inhibition and Resistance Mechanism Elucidation

Researchers investigating the structure-activity relationships of class C β-lactamases or screening for novel inhibitors can use bacbenzylpenicillin as a characterized probe compound. Its reported IC50 of 4.20E+3 nM against Enterobacter cloacae 908R class C β-lactamase provides a quantifiable baseline for comparative enzymology studies [1]. This specific interaction data makes it a more suitable choice than benzylpenicillin, for which such precise inhibitory data against this enzyme is not widely documented.

Prodrug Development and Pharmacokinetic Modeling

This compound is an ideal candidate for studies focusing on ester-based prodrug strategies for β-lactam antibiotics. Its ethoxycarbonyloxyethyl ester moiety is a defined structural feature that directly influences lipophilicity (LogP = 2.16730) compared to the parent benzylpenicillin (LogP ≈ 1.7) , making it relevant for modeling oral absorption and studying the kinetics of esterase-mediated activation. It serves as a specific comparator to other esters like penamecillin (acetoxymethyl ester) [2] in head-to-head hydrolysis rate or permeability assays.

Antimicrobial Susceptibility Testing and Resistance Surveillance

Bacbenzylpenicillin is employed as a reference antibiotic in studies investigating antimicrobial resistance patterns among bacteria . Its use is particularly valuable when a β-lactam with a defined ester prodrug structure is required to assess the impact of specific resistance mechanisms (e.g., altered porins affecting uptake of larger, more lipophilic molecules) or to benchmark the activity of novel antibacterial agents against a panel of known penicillins with varying structures.

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